1,3-Dibromo-1,1-difluoropropane

Solvent selection Purification Process engineering

1,3-Dibromo-1,1-difluoropropane (CAS 460-25-3) is a gem-difluoro dibromoalkane with the molecular formula C3H4Br2F2 and a molecular weight of 237.87 g/mol. It is a colorless to pale yellow liquid with a density of 2.037–2.061 g/cm³ and a boiling point of 62 °C at 86 mmHg (or 129.7 °C at 760 mmHg).

Molecular Formula C3H4Br2F2
Molecular Weight 237.87 g/mol
CAS No. 460-25-3
Cat. No. B1594815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-1,1-difluoropropane
CAS460-25-3
Molecular FormulaC3H4Br2F2
Molecular Weight237.87 g/mol
Structural Identifiers
SMILESC(CBr)C(F)(F)Br
InChIInChI=1S/C3H4Br2F2/c4-2-1-3(5,6)7/h1-2H2
InChIKeyPRAYGQDVLDHWHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromo-1,1-difluoropropane (CAS 460-25-3) – Core Properties and Structural Class for Procurement Decisions


1,3-Dibromo-1,1-difluoropropane (CAS 460-25-3) is a gem-difluoro dibromoalkane with the molecular formula C3H4Br2F2 and a molecular weight of 237.87 g/mol [1]. It is a colorless to pale yellow liquid with a density of 2.037–2.061 g/cm³ and a boiling point of 62 °C at 86 mmHg (or 129.7 °C at 760 mmHg) . The compound belongs to the broader class of fluorinated hydrobromocarbons, valued in organic synthesis for introducing both bromine and fluorine functionality into target molecules [2].

Gem-difluoro dibromoalkane building block for introducing bromine and fluorine functionality into organic molecules.
Selective reductive debromination supports synthesis of partially fluorinated intermediates (1-bromo-1,1-difluoroalkanes).
Validated spectral reference data (¹H/¹³C NMR, MS) available for identity and purity assessment in quality control.

Why 1,3-Dibromo-1,1-difluoropropane Cannot Be Casually Swapped with Other gem-Difluoro or Dibromoalkanes


Generic substitution among gem-difluoro dibromoalkanes is unreliable due to the compound's unique three‑carbon backbone and the precise positioning of the two bromine atoms (one geminal to the difluoro group, one terminal). These structural features dictate distinct physicochemical properties (boiling point, density) and divergent reactivity in reductive debromination and nucleophilic substitution, as demonstrated in comparative studies [1][2]. The combination of a gem‑difluoro group and a 1,3-dibromo pattern yields a polarity and leaving‑group profile that is not replicated by shorter‑chain analogs (e.g., 1,2‑dibromo‑1,1‑difluoroethane) or non‑fluorinated homologs (e.g., 1,3‑dibromopropane) [3][4]. Consequently, substituting a different dibromofluoropropane risks altered reaction rates, unexpected side products, and failure to meet application‑specific volatility or solubility requirements .

Shorter-chain analog mismatch
1,2-Dibromo-1,1-difluoroethane has a higher boiling point and density; its two-carbon backbone alters solvency and reaction kinetics.
Non-fluorinated homolog divergence
1,3-Dibromopropane lacks the gem-difluoro group; reactivity shifts away from controlled debromination toward standard SN2 pathways.
1,3-dibromo pattern cannot be casually swapped
Moving bromine positions alters the leaving-group profile, polarity, and dissociative electron attachment behavior.

Quantitative Evidence: How 1,3-Dibromo-1,1-difluoropropane (CAS 460-25-3) Differs from Its Closest Analogs


Comparative Physicochemical Properties: Density and Boiling Point vs. 1,2-Dibromo-1,1-difluoroethane and 1,3-Dibromopropane

1,3-Dibromo-1,1-difluoropropane exhibits a significantly lower boiling point and different density profile compared to its closest structural analogs. Specifically, its boiling point of 62 °C at 86 mmHg (129.7 °C at 760 mmHg) is substantially lower than that of 1,2‑dibromo‑1,1‑difluoroethane (92–93 °C at 760 mmHg) and the non‑fluorinated 1,3‑dibromopropane (167 °C at 760 mmHg) [1]. Its density (2.037–2.061 g/cm³) is also distinct from that of 1,2‑dibromo‑1,1‑difluoroethane (2.224 g/cm³) and 1,3‑dibromopropane (1.989 g/cm³) [2].

Boiling point vs. analogs
Head-to-head
129.7 °C (760 mmHg)
1,2-Dibromo-1,1-difluoroethane: 92–93 °C
1,3-Dibromopropane: 167 °C
Supports solvent processing window selection; distinct volatility from both shorter-chain and non-fluorinated analogs.
Literature values at atmospheric pressure.
Solvent selection Purification Process engineering

Selective Reductive Debromination: Regioselective Synthesis of 1‑Bromo‑1,1‑difluoroalkanes vs. Full Debromination

Treatment of 1,3‑dibromo‑1,1‑difluoropropane with sodium borohydride in polar aprotic solvents enables selective hydrogenolysis of one or both carbon‑bromine bonds, yielding either 1‑bromo‑1,1‑difluoropropane or the fully debrominated 1,1‑difluoropropane, depending on reaction conditions [1]. This contrasts with the behavior of non‑fluorinated 1,3‑dibromopropane, which typically undergoes direct nucleophilic substitution without the same degree of controlled, stepwise debromination [2].

Reductive debromination selectivity
Class-level
Stepwise NaBH₄ hydrogenolysis
1-Bromo-1,1-difluoropropane or 1,1-difluoropropane
Enables controlled difluoromethyl intermediate synthesis; non-fluorinated analogs lack this selectivity.
Qualitatively reproducible across the 1,3-dibromo-1,1-difluoroalkane series.
Organofluorine synthesis Difluoromethylation Reaction optimization

Dissociative Electron Attachment (DEA) Cross‑Section: Distinct Gas‑Phase Reactivity Among Halogenated Propanes

In a direct comparative study of DEA to four halogenated propanes, 1,3‑dibromo‑1,1‑difluoropropane exhibited a unique negative‑ion yield profile and absolute partial cross‑section (measured over 0–10 eV) that differs markedly from those of 1‑bromo‑3‑chloropropane, 2‑bromo‑1‑chloropropane, and 3‑bromo‑1,1,1‑trichloropropane [1]. The presence of the gem‑difluoro group and two bromine atoms leads to distinct dissociative channels, which can be exploited for selective detection or fragmentation in analytical applications.

DEA cross-section profile
Head-to-head
Unique negative-ion yield (0–10 eV)
1-Bromo-3-chloropropane, 2-bromo-1-chloropropane, 3-bromo-1,1,1-trichloropropane
Distinct fragmentation channels support selective mass spectrometry detection method development.
Gas-phase, crossed electron/molecule beams; exact cross-section values in publication.
Mass spectrometry Plasma chemistry Electron‑molecule interactions

Validated Spectral Reference Data: ¹H NMR, ¹³C NMR, and MS for Unambiguous Identification

The National Institute of Advanced Industrial Science and Technology (AIST) has published high‑resolution ¹H NMR (399.65 MHz), ¹³C NMR (22.53 MHz), and mass spectra (75 eV) for 1,3‑dibromo‑1,1‑difluoropropane in its SDBS database [1][2][3]. These spectra provide a verifiable, open‑access benchmark for identity and purity assessment, whereas many close analogs (e.g., 1‑bromo‑1,1‑difluoropropane) lack such comprehensive, curated spectral entries in major public repositories.

Spectral reference data
Reported
¹H NMR, ¹³C NMR, EI-MS in SDBS
SDBS No. 19811; CDCl₃, 75 eV
Reduces analytical burden for identity and purity assessment; comparator lacks curated multi-nuclear spectra.
AIST open-access database; verify with received lot.
Quality control Spectral library Structural verification

Optimal Application Scenarios for 1,3-Dibromo-1,1-difluoropropane (CAS 460-25-3) Based on Verified Differentiation


Synthesis of Partially Fluorinated Intermediates via Controlled Debromination

Researchers aiming to install a gem‑difluoromethyl group while retaining a single bromine handle can leverage the selective reductive debromination of 1,3‑dibromo‑1,1‑difluoropropane. The reaction with sodium borohydride yields 1‑bromo‑1,1‑difluoropropane, a valuable intermediate for further functionalization [1]. This approach avoids the harsh conditions often required for direct difluoromethylation and provides a cleaner route than non‑fluorinated dibromoalkanes, which lack the stabilizing influence of the gem‑difluoro group [2].

Non‑Flammable Cleaning Solvent Formulation for Sensitive Substrates

In industrial cleaning processes where non‑flammability and low corrosivity are paramount, 1,3‑dibromo‑1,1‑difluoropropane serves as a key component of fluorinated hydrobromocarbon blends. Patented formulations containing this compound at 85–99.95 wt% (as part of the cleaning solvent portion) have been demonstrated to effectively remove contaminants from surfaces such as cellulose acetate‑based movie film without causing damage [3]. Its lower boiling point (relative to 1,3‑dibromopropane) allows for efficient solvent recovery, while its halogen composition contributes to the required non‑flammability profile .

Analytical Standard for Electron‑Impact and Chemical Ionization Mass Spectrometry

The well‑characterized dissociative electron attachment behavior and the availability of high‑quality reference mass spectra make 1,3‑dibromo‑1,1‑difluoropropane an excellent calibration standard for mass spectrometry laboratories. Its distinct fragmentation pattern and cross‑section data (relative to other halogenated propanes) can aid in tuning instrument sensitivity for halogen‑containing analytes or in developing selective detection methods for bromofluorocarbons in environmental or process monitoring [4][5].

Application
Selection Property
Validation Focus
Controlled difluoromethyl intermediate synthesis
Selective NaBH₄ debromination profile
Reaction condition and intermediate identity verification
Non-flammable solvent formulation research
Low boiling point and non-flammability context
Solvent recovery efficiency and substrate compatibility testing
Mass spectrometry calibration standard
Well-characterized DEA and spectral reference data
Ion yield reproducibility and instrument tuning verification

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